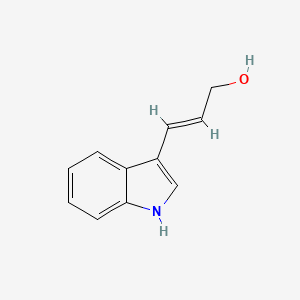

3-(1H-indol-3-yl)prop-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

(E)-3-(1H-indol-3-yl)prop-2-en-1-ol |

InChI |

InChI=1S/C11H11NO/c13-7-3-4-9-8-12-11-6-2-1-5-10(9)11/h1-6,8,12-13H,7H2/b4-3+ |

InChI Key |

DOSHSCVJAICCNW-ONEGZZNKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/CO |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 3 1h Indol 3 Yl Prop 2 En 1 Ol and Its Analogs

Retrosynthetic Analysis of 3-(1H-indol-3-yl)prop-2-en-1-ol

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection can be made at the C3-position of the indole (B1671886) ring and the adjacent carbon of the propenol side chain. This leads to two key synthons: an indole nucleus and a three-carbon aldehyde or its equivalent.

A logical disconnection of the C-C double bond in the propenol side chain suggests a Wittig-type reaction or a Horner-Wadsworth-Emmons reaction. This approach would involve indole-3-carboxaldehyde (B46971) and a suitable phosphorus ylide or phosphonate (B1237965) ester. Alternatively, a disconnection of the C-OH bond could point towards the reduction of a corresponding carboxylic acid or ester, or an aldehyde.

Another retrosynthetic strategy involves the formation of the indole ring itself as a final step, although this is generally less common for this specific target. The more prevalent approach focuses on the functionalization of a pre-existing indole core.

Classical and Contemporary Synthetic Routes to this compound and Related Indole-Prop-2-en-1-ol Systems

The synthesis of this compound and its analogs can be achieved through a variety of classical and modern synthetic methodologies.

Classical methods often rely on well-established named reactions. For instance, the condensation of indole-3-carboxaldehyde with an appropriate active methylene (B1212753) compound, followed by reduction of the resulting α,β-unsaturated carbonyl compound, is a common route.

Contemporary synthetic routes often focus on improving efficiency, selectivity, and sustainability. These methods may involve novel catalysts, one-pot procedures, and milder reaction conditions.

Multicomponent reactions (MCRs) and cascade (or domino) reactions offer significant advantages in terms of atom economy and operational simplicity by combining multiple reaction steps in a single pot without the isolation of intermediates.

A notable example is the one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives through the multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.govresearchgate.net This methodology, which forms two new C-C bonds and one C-N bond in a single operation, highlights the power of MCRs in constructing complex indole-containing scaffolds. nih.govresearchgate.net While not directly yielding the target propenol, the underlying principles can be adapted. For instance, a three-component reaction of an amine, glyoxalic acid, and indole can afford indol-3-yl-glycines, which are precursors to more complex structures. nih.gov Similarly, L-proline has been used to catalyze the condensation between indoles, aldehydes, and malononitrile (B47326) to create 3-indole derivatives. researchgate.net Cascade reactions, such as the arylation/cyclization of indole acetamides with 3-substituted indoles, provide another efficient route to complex indolyl structures. rsc.org

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Ref. |

| Multicomponent | Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, indole | Sulfamic acid, reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | nih.govresearchgate.net |

| Multicomponent | Amine, glyoxalic acid, indole | Water, ambient temp. | Indol-3-yl-glycine | nih.gov |

| Multicomponent | Indoles, aldehydes, malononitrile | L-proline, ethanol, room temp. | 3-Indole derivatives | researchgate.net |

| Cascade | Indole acetamides, 3-substituted indoles | TEA, metal- and photocatalyst-free | Indolyl pyrroloindolines | rsc.org |

Transition metal catalysis has revolutionized the synthesis of indole derivatives, offering powerful tools for C-C and C-N bond formation. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions, are particularly valuable for introducing the propenol side chain. For example, a Heck reaction between a 3-haloindole and an allyl alcohol derivative could directly form the desired carbon skeleton.

Ruthenium and rhodium catalysts have also been employed in C-H functionalization reactions of indoles, allowing for the direct introduction of substituents without the need for pre-functionalized starting materials. nih.gov For instance, rhodium(III)-catalyzed C-H olefination of benzamides with alkenes can lead to the formation of isoindolinones, demonstrating the potential of this approach for constructing related heterocyclic systems. nih.gov While not a direct synthesis of the target molecule, these methods showcase the versatility of transition metals in indole chemistry.

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to minimize environmental impact. This includes the use of environmentally benign solvents, such as water or deep eutectic solvents (DESs), and the development of catalyst-free or organocatalytic methods. unizar.es

For example, the synthesis of 3-indolyl-3-hydroxy oxindoles has been achieved in aqueous media using potassium carbonate as a catalyst. researchgate.net The use of water as a solvent is highly desirable due to its low cost, non-flammability, and minimal environmental impact. researchgate.net Furthermore, the development of one-pot procedures, as seen in the multicomponent synthesis of 3-indolepropionic acids, reduces waste by eliminating the need for purification of intermediates. nih.gov The use of natural catalysts, such as citrus lemon juice for the synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one, represents another eco-friendly approach. researchgate.net

| Green Chemistry Approach | Reaction | Catalyst/Solvent | Benefits | Ref. |

| Aqueous Media | Synthesis of 3-indolyl-3-hydroxy oxindoles | K2CO3 / Water | Reduced cost, safety, environmental concern | researchgate.net |

| One-Pot Synthesis | Synthesis of 3-indolepropionic acids | - | High yield, no chromatography | nih.gov |

| Natural Catalyst | Synthesis of 1,3,3-tri(1H-indol-3-yl)propan-1-one | Lemon Juice | Eco-friendly | researchgate.net |

| Deep Eutectic Solvents | Allylic alkylation of indoles | Choline chloride/lactic acid | Mild conditions, sustainable | unizar.es |

Derivatization and Functionalization Strategies for this compound

Derivatization of the this compound scaffold is essential for exploring structure-activity relationships and developing new compounds with tailored properties. Modifications can be made at various positions, including the indole nitrogen, the indole ring, and the propenol side chain.

For instance, alkyl substitutions on the indole nitrogen can modulate the solubility and target affinity of related compounds. vulcanchem.com The synthesis of diversely substituted indole-based hetero-pentacyclic derivatives often begins with simple 1,5-disubstituted indoles, highlighting the importance of N1-functionalization in building molecular complexity. researchgate.net

Modifications on the Prop-2-en-1-ol Side Chain

The prop-2-en-1-ol side chain of this compound offers multiple reactive sites for chemical modification, including the hydroxyl group and the carbon-carbon double bond. These sites allow for the synthesis of a wide array of analogs with varied electronic and steric properties.

Oxidation: The primary alcohol of the prop-2-en-1-ol moiety can be oxidized to the corresponding aldehyde, (2E)-3-(1H-indol-3-yl)prop-2-enal (indole-3-cinnamaldehyde), or further to the carboxylic acid, 3-(1H-indol-3-yl)propenoic acid. foodb.ca The oxidation of allylic alcohols is a fundamental transformation in organic synthesis. For instance, the oxidation of 3-methylindole (B30407) (skatole) using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) yields indole-3-carboxaldehyde, demonstrating a related transformation on a simpler indole derivative. researchgate.net Such aldehydes and their ketone analogs, like (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one, are valuable intermediates in their own right, often prepared via Claisen-Schmidt condensation between indole-3-carboxaldehyde and an appropriate ketone. nih.govchemdiv.com

Reactions at the Double Bond: The alkene functionality is susceptible to various addition reactions. A key modification is epoxidation, which converts the double bond into an epoxide. This transformation can be achieved using peroxy acids like m-CPBA. The resulting epoxide is a versatile intermediate that can be opened under acidic or basic conditions with various nucleophiles to introduce new functional groups, leading to highly functionalized indole derivatives. researchgate.net Other modifications can include hydrogenation to saturate the double bond, or dihydroxylation to form the corresponding diol.

Electrophilic Aromatic Substitution and C-H Activation on the Indole Ring System

While the C3 position of indole is the most nucleophilic and typically the first site of electrophilic attack, functionalization of the less reactive benzenoid ring (C4-C7 positions) is a significant challenge. nih.govnih.gov Transition-metal-catalyzed C-H activation has emerged as a powerful tool to achieve regioselective functionalization of these positions, often using a directing group at the C3 position. rsc.org

The carbonyl group of precursors to this compound, such as indole-3-carboxaldehyde or 3-acetylindole, can act as a directing group to facilitate C-H activation at the C4 position. Palladium-catalyzed reactions have been extensively studied for this purpose. nih.govnih.gov These methods allow for the introduction of aryl, alkenyl, and other groups onto the C4 position of the indole ring. For example, Pd(II)-catalyzed C-H arylation of 3-formylindoles with aryl iodides can proceed with high regioselectivity for the C4 position. nih.govresearchgate.net This strategy provides a direct route to C4-functionalized indole-3-carboxaldehydes, which can then be converted to the corresponding prop-2-en-1-ol derivatives.

In some cases, the reaction conditions can be tuned to achieve functionalization at other positions. For instance, functionalization of indole-3-carboxylic acid with aryl iodides using a Pd(II)-catalyst system can lead to decarboxylation followed by C2-arylation. nih.gov Furthermore, domino reactions involving C4-arylation followed by a 3,2-carbonyl migration have been observed in 3-acetylindoles, providing access to C2/C4 disubstituted indoles. nih.govrsc.orgnih.gov The choice of catalyst, ligand, and reaction additives is crucial in controlling the regioselectivity of these C-H functionalization reactions. acs.org

| Indole Substrate | Aryl Halide | Catalyst System | Solvent/Additive | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1H-Indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc | HFIP, TFA | 100 | 85 | nih.gov |

| 1H-Indole-3-carbaldehyde | 1-Iodo-4-methoxybenzene | Pd(OAc)₂, AgOAc | HFIP, TFA | 100 | 89 | nih.gov |

| 1H-Indole-3-carbaldehyde | 1-Iodo-3-nitrobenzene | Pd(OAc)₂, AgOAc | HFIP, TFA | 120 | 68 | nih.gov |

| 5-Methoxy-1H-indole-3-carbaldehyde | Iodobenzene | Pd(OAc)₂, AgOAc | HFIP, TFA | 100 | 80 | nih.gov |

| 1-Methyl-1H-indole-3-carbaldehyde | Methyl acrylate | [RhCp*Cl₂]₂/AgSbF₆ | DCE, Cu(OAc)₂ | 110 | 75 | nih.gov |

Stereoselective Synthesis of Chiral Analogs of this compound and Related Compounds

The creation of chiral analogs of this compound is of significant interest, as stereochemistry often plays a critical role in the biological activity of molecules. acs.org Asymmetric synthesis can introduce chirality at the alcohol-bearing carbon of the side chain or at the C3 position of the indole ring if it becomes a quaternary center.

One primary strategy for generating a chiral alcohol is the asymmetric reduction of the corresponding prochiral ketone, (2E)-3-(1H-indol-3-yl)prop-2-en-1-one. This can be achieved using chiral reducing agents or through catalyst-controlled reductions. For example, albumin has been shown to control the stereoselective reduction of 1,3-diketones to provide anti-diols with high diastereoselectivity, illustrating a biocatalytic approach to stereocontrol. nih.gov

Another powerful approach involves the catalytic asymmetric allylation of 3-substituted indoles. This method can be used to construct a quaternary stereocenter at the C3 position. For example, palladium-catalyzed enantioselective C3-allylation of 3-methylindole with allyl alcohol, promoted by a trialkylborane, can produce 3-allyl-3-methylindolenine with high enantioselectivity. nih.govacs.org The resulting product can be further manipulated to generate a variety of chiral indole alkaloids. The choice of chiral ligand is paramount for achieving high enantiomeric excess (ee).

Furthermore, stereospecific rearrangements can be employed. The catalytic asymmetric Meisenheimer rearrangement of allylic amine-N-oxides provides an efficient method for synthesizing chiral acyclic tertiary allylic alcohols stereospecifically. nih.gov This highlights a strategy where the chirality is transferred from a starting material or induced by a chiral catalyst during a rearrangement process. The use of chiral auxiliaries attached to the indole nitrogen or the side chain precursor is another established method for directing the stereochemical outcome of a reaction. nih.gov

| Indole Substrate (C5-Substituent) | Borane Promoter | Solvent | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|

| H | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 82 | 83 | nih.govacs.org |

| MeO | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 91 | 90 | nih.govacs.org |

| Me | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 85 | 87 | nih.govacs.org |

| Cl | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 75 | 75 | nih.govacs.org |

| F | 9-BBN-C₆H₁₃ | CH₂Cl₂ | 78 | 81 | nih.govacs.org |

Chemical Reactivity and Mechanistic Studies of 3 1h Indol 3 Yl Prop 2 En 1 Ol

Reaction Pathways and Transformation Mechanisms of 3-(1H-indol-3-yl)prop-2-en-1-ol

The reaction pathways of this compound are diverse, encompassing reactions that target the indole (B1671886) core, the allylic alcohol, or both simultaneously. The specific course of a reaction is highly dependent on the reagents and conditions employed.

One significant pathway involves the transformation of the allylic alcohol. For instance, in the presence of an acid catalyst, it can undergo rearrangement or elimination reactions. The hydroxyl group can be protonated, forming a good leaving group (water), which can then depart to generate a resonance-stabilized allylic carbocation. This carbocation can then be attacked by a nucleophile at either the C1 or C3 position of the propenyl chain, leading to substitution products.

Furthermore, multicomponent reactions involving the indole moiety are a prominent feature of its chemistry. researchgate.netnih.gov For example, a one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been achieved through a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in the presence of sulfamic acid. nih.gov This reaction highlights the ability of the indole C3 position to act as a nucleophile in complex bond-forming sequences. researchgate.netnih.gov

Cascade reactions initiated by the transformation of a related precursor, 3-(2-nitrovinyl)-1H-indole, can also lead to complex structures incorporating the 3-indolyl motif. For example, the Brønsted acid-mediated reaction of 3-(2-nitrovinyl)-1H-indoles with phenols proceeds through a cascade involving initial nucleophilic addition of the phenol, followed by hydrolysis of the nitro group and subsequent intramolecular cyclization to furnish 3-(1H-indol-3-yl)benzofuran-2(3H)-ones. nih.govmdpi.com

Table 1: Examples of Reaction Pathways

| Reactant(s) | Reagents/Conditions | Product(s) | Reaction Type |

| This compound | Acid catalyst, Nucleophile | Substituted indole derivatives | Nucleophilic substitution |

| Arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, Indole | Sulfamic acid, Acetonitrile, Reflux | 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives | Multicomponent reaction |

| 3-(2-Nitrovinyl)-1H-indoles, Phenols | Brønsted acid (e.g., PPA, MeSO3H) | 3-(1H-Indol-3-yl)benzofuran-2(3H)-ones | Cascade reaction |

Role of the Indole Moiety in the Reactivity of this compound

This inherent nucleophilicity of the indole ring is a key driver in many of its reactions. For instance, in acid-catalyzed reactions, the indole C3 position can compete with the allylic alcohol for protonation or reaction with electrophiles. The outcome of such reactions is often a delicate balance between the reactivity of the indole ring and the allylic alcohol.

Furthermore, the indole nucleus can direct the course of reactions involving the side chain. The electron-donating nature of the indole ring can stabilize adjacent carbocations, such as the allylic carbocation formed upon protonation and loss of water from the alcohol functionality. This stabilization facilitates reactions that proceed through such intermediates. The indole ring itself can undergo electrophilic substitution reactions, leading to the introduction of various functional groups onto the aromatic core.

Participation of the Allylic Alcohol Functionality in Reactions

The allylic alcohol functionality is a versatile reactive site within this compound. wikipedia.org Allylic alcohols, in general, can undergo a variety of transformations, including oxidation, reduction, substitution, and rearrangement reactions. thieme-connect.de

In the context of this compound, the hydroxyl group can be a target for both electrophilic and nucleophilic reagents. Under acidic conditions, protonation of the hydroxyl group converts it into a good leaving group, facilitating nucleophilic substitution reactions (SN1 or SN2 type), depending on the reaction conditions and the nature of the nucleophile. The resulting allylic carbocation is stabilized by resonance, with the positive charge delocalized over the C1 and C3 positions of the propenyl chain, as well as by the adjacent indole ring.

The allylic alcohol can also participate in rearrangement reactions, such as the -sigmatropic rearrangement of its corresponding derivatives (e.g., esters or ethers), which can lead to the formation of new carbon-carbon bonds and a shift of the functional group.

Oxidative and Reductive Transformations of this compound

The presence of both an oxidizable alcohol and a reducible double bond, along with the redox-active indole nucleus, allows for a range of oxidative and reductive transformations.

Oxidation: The primary allylic alcohol can be oxidized to the corresponding aldehyde, (E)-3-(1H-indol-3-yl)prop-2-enal, or further to the carboxylic acid, (E)-3-(1H-indol-3-yl)prop-2-enoic acid, using appropriate oxidizing agents. nih.gov The choice of oxidant is crucial to control the extent of oxidation. Milder oxidants, such as manganese dioxide (MnO2), are often used for the selective oxidation of allylic alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromic acid, can lead to the formation of the carboxylic acid or even cleavage of the double bond. The indole ring itself can also be susceptible to oxidation under harsh conditions. nih.gov

Reduction: The carbon-carbon double bond in the propenyl side chain can be reduced to a single bond, yielding 3-(1H-indol-3-yl)propan-1-ol. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas. This transformation saturates the side chain while leaving the indole ring and the alcohol functionality intact under controlled conditions. It is also possible to achieve the reductive aromatization of related oxindole (B195798) systems to form 3-substituted indoles. researchgate.net

Table 2: Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Product |

| Oxidation | MnO2 | (E)-3-(1H-indol-3-yl)prop-2-enal |

| Oxidation | KMnO4 (strong) | (E)-3-(1H-indol-3-yl)prop-2-enoic acid |

| Reduction | H2, Pd/C | 3-(1H-indol-3-yl)propan-1-ol |

Acid-Base Chemistry and Tautomerism in this compound Systems

The acid-base properties of this compound are influenced by the presence of the weakly acidic N-H proton of the indole ring and the hydroxyl group of the allylic alcohol. The indole N-H has a pKa of approximately 17, making it a very weak acid. The alcohol proton is also weakly acidic, with a pKa similar to that of other primary alcohols. In the presence of a strong base, either of these protons can be removed.

Tautomerism is a relevant concept, particularly in related indole derivatives. For instance, indole-3-pyruvic acid exists in equilibrium between its keto and enol tautomers, a phenomenon that is believed to be crucial for its biological activity. nih.gov While this compound itself does not exhibit classical keto-enol tautomerism, related systems, such as those with a carbonyl group in the side chain, can. For example, the tautomeric equilibrium between 3H-pyrrol-3-one and 1H-pyrrol-3-ol has been studied computationally. mdpi.com

Furthermore, under certain conditions, protonation of the indole ring can lead to the formation of an indoleninium ion. This can alter the electronic properties of the molecule and influence its reactivity in subsequent steps. The interplay between protonation at the indole nitrogen, the C3 position, and the oxygen of the allylic alcohol is a key aspect of its acid-base chemistry and has a significant impact on its reaction mechanisms.

Advanced Structural Elucidation Methodologies for 3 1h Indol 3 Yl Prop 2 En 1 Ol

High-Resolution Spectroscopic Techniques for Structural Characterization

High-resolution spectroscopy is fundamental to the unambiguous identification and detailed structural analysis of 3-(1H-indol-3-yl)prop-2-en-1-ol. Techniques such as Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) offer complementary information, creating a complete picture of the molecule's architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR for complete assignment)

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of this compound. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information on the chemical environments of the protons and carbons, while two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are essential for the complete and unambiguous assignment of all signals. researchgate.netjeol.commdpi.com

In the ¹H NMR spectrum, characteristic signals would be expected for the indole (B1671886) ring protons, the vinyl protons of the propenol side chain, the methylene (B1212753) protons of the alcohol, and the N-H proton of the indole. The coupling constants between the vinyl protons are indicative of the double bond's stereochemistry (E or Z).

The ¹³C NMR spectrum reveals the number of unique carbon environments. docbrown.info The chemical shifts of the carbons in the indole ring, the olefinic carbons, and the carbon bearing the hydroxyl group are all diagnostic.

2D NMR techniques provide crucial connectivity information:

COSY (Correlation Spectroscopy) identifies proton-proton couplings within the same spin system, helping to trace the connectivity of the propenol side chain and within the aromatic and pyrrole (B145914) rings of the indole moiety. jeol.comacgpubs.org

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon to its attached proton(s). jeol.comacgpubs.org

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is critical for establishing the connection between the indole ring and the propenol side chain and for assigning quaternary carbons. jeol.commdpi.com

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound This table is a representation of expected values and may not reflect experimentally determined data.

| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (CH₂OH) | ~4.3 (d, J=5) | ~63 |

| 2 (=CH) | ~6.3 (dt, J=16, 5) | ~125 |

| 3 (=CH) | ~6.8 (d, J=16) | ~130 |

| Indole-2 | ~7.2 (s) | ~123 |

| Indole-3 | - | ~115 |

| Indole-4 | ~7.6 (d, J=8) | ~120 |

| Indole-5 | ~7.1 (t, J=8) | ~121 |

| Indole-6 | ~7.1 (t, J=8) | ~122 |

| Indole-7 | ~7.4 (d, J=8) | ~112 |

| Indole-7a | - | ~128 |

| Indole-3a | - | ~136 |

| Indole-NH | ~8.1 (br s) | - |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

HRMS is indispensable for determining the elemental composition of this compound with high accuracy. researchgate.net By providing a precise mass measurement, often to within a few parts per million (ppm), the molecular formula can be unequivocally established. This is a critical step in confirming the identity of the compound.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides valuable structural information by breaking the molecule into smaller, charged fragments. researchgate.net The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely include:

Loss of a water molecule (H₂O) from the alcohol group.

Cleavage of the C-C bond between the vinyl group and the indole ring, leading to the formation of an indolyl-containing fragment.

Fragmentation of the indole ring itself.

By analyzing the masses of these fragments, the connectivity of the different parts of the molecule can be pieced together, corroborating the structure determined by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. jeol.comnih.gov These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for:

O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

N-H stretch: A sharp to medium band around 3400 cm⁻¹ for the indole N-H group.

C-H stretches: Aromatic and vinylic C-H stretches above 3000 cm⁻¹, and aliphatic C-H stretches below 3000 cm⁻¹.

C=C stretch: A band in the 1600-1650 cm⁻¹ region for the alkene double bond.

C-O stretch: A strong band in the 1000-1200 cm⁻¹ region for the alcohol C-O bond.

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds. The C=C stretching vibration of the propenol side chain and the aromatic ring vibrations of the indole moiety would be expected to give strong signals in the Raman spectrum. Conformational analysis can also be aided by vibrational spectroscopy, as different conformers may exhibit slightly different vibrational frequencies.

X-ray Crystallography and Single Crystal Diffraction Studies of this compound and its Derivatives

While spectroscopic methods provide information about the molecule's connectivity and functional groups, X-ray crystallography offers the most definitive three-dimensional structure of a molecule in the solid state. nih.govresearchgate.netnih.gov By diffracting X-rays off a single crystal of the compound or a suitable derivative, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

Conformation and Torsion Angle Analysis

A single crystal X-ray diffraction study of this compound would provide highly accurate data on bond lengths, bond angles, and torsion angles. nih.gov This allows for a detailed analysis of the molecule's conformation. Key conformational features to be determined would include:

The planarity of the indole ring system.

The conformation of the propenol side chain relative to the indole ring, defined by the torsion angle around the C3-Cβ bond.

The orientation of the hydroxyl group.

This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors.

Intermolecular Interactions and Crystal Packing Motifs

X-ray crystallography also reveals how molecules of this compound are arranged in the crystal lattice. nih.gov This provides insight into the intermolecular forces that govern its solid-state properties. Important intermolecular interactions that could be identified include:

Hydrogen bonding: The hydroxyl group and the indole N-H group are both capable of acting as hydrogen bond donors, while the oxygen atom of the hydroxyl group can act as an acceptor. These hydrogen bonds are likely to be a dominant feature of the crystal packing.

π-π stacking: The aromatic indole ring can participate in π-π stacking interactions with neighboring indole rings, contributing to the stability of the crystal structure. nih.gov

Understanding these interactions is important for predicting the compound's physical properties, such as its melting point and solubility.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment of Chiral Analogs

The determination of the absolute configuration of chiral molecules is a critical aspect of chemical and pharmaceutical research. For chiral analogs of this compound, where the introduction of a stereocenter (for example, by converting the C=C double bond to a single bond and creating a chiral alcohol at C-1) gives rise to enantiomers, chiroptical spectroscopy offers powerful, non-destructive methods for stereochemical assignment. The primary techniques employed are Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), often supplemented by Vibrational Circular Dichroism (VCD). nih.govmdpi.com

Circular Dichroism (CD) Spectroscopy

Circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. wikipedia.org An ECD spectrum is obtained by plotting the difference in absorption (ΔA = AL - AR) or, more commonly, the molar ellipticity [θ] as a function of wavelength. libretexts.org Two enantiomers of a chiral compound will produce mirror-image ECD spectra, making it a definitive tool for distinguishing between them. The characteristic peaks and troughs in a CD spectrum are known as Cotton effects.

For chiral analogs of this compound, such as chiral 1-(1H-indol-3-yl)alkan-1-ols, the indole moiety acts as the primary chromophore. The electronic transitions of the indole ring (typically the ¹Lₐ and ¹Lₑ bands around 260-290 nm and the intense ¹Bₑ band around 220 nm) become optically active due to the influence of the adjacent chiral center. The signs and magnitudes of the observed Cotton effects are exquisitely sensitive to the spatial arrangement of the substituents around the stereocenter.

In practice, the absolute configuration is often determined by comparing the experimental ECD spectrum with that of a known reference compound or, more powerfully, with spectra generated through quantum chemical calculations, such as Time-Dependent Density Functional Theory (TD-DFT). mdpi.com By calculating the theoretical ECD spectra for both possible enantiomers (e.g., R and S), a direct comparison with the experimental spectrum allows for an unambiguous assignment of the absolute configuration. researchgate.net

Vibrational Circular Dichroism (VCD)

Complementing ECD, Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized light in the infrared region, corresponding to vibrational transitions. nih.gov VCD is particularly valuable as every vibrational mode of a chiral molecule can, in principle, exhibit a VCD signal, providing a rich, fingerprint-like spectrum that is unique to its absolute configuration and conformation in solution. nih.gov The comparison between the experimental VCD spectrum and the DFT-calculated spectrum for a specific enantiomer is a robust method for absolute configuration assignment, even for molecules lacking strong UV chromophores. mdpi.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion refers to the variation of the specific optical rotation [α] of a chiral compound with the wavelength of light. wikipedia.org An ORD curve plots [α] versus wavelength. In regions away from an absorption band, the rotation typically increases in magnitude as the wavelength decreases (a plain curve). However, within an absorption band, the curve becomes anomalous, showing a distinct peak and trough, which is directly related to the Cotton effect observed in the CD spectrum.

While specific chiroptical data for simple, acyclic chiral analogs of this compound are not extensively documented in publicly available literature, the principles can be illustrated with data typical for chiral indole-3-carbinols. The following table presents hypothetical, yet representative, chiroptical data for a pair of enantiomeric chiral indole alcohols.

Interactive Data Table: Chiroptical Properties of a Chiral Indole Analog

This table illustrates typical chiroptical data that would be used to assign the absolute configuration of a chiral analog, for example, (R)- and (S)-1-(1H-indol-3-yl)propan-1-ol.

| Property | (R)-Enantiomer | (S)-Enantiomer | Wavelength (nm) | Technique |

| Molar Ellipticity [θ] | +8,500 | -8,500 | ~225 | ECD |

| (deg·cm²·dmol⁻¹) | -3,200 | +3,200 | ~270 | ECD |

| Specific Rotation [α] | +45.0° | -45.0° | 589 (D-line) | ORD |

| Positive Cotton Effect | Negative Cotton Effect | ~225 | ORD |

The sign of the Cotton effect in the ECD and ORD spectra, particularly the strong transition around 225 nm associated with the indole ¹Bₑ band, is a key diagnostic feature for assigning the absolute stereochemistry. A positive Cotton effect for the (R)-enantiomer would be mirrored by a negative Cotton effect for the (S)-enantiomer. This empirical comparison, ideally validated by theoretical calculations, forms the basis of stereochemical assignment using chiroptical methods.

Computational and Theoretical Investigations of 3 1h Indol 3 Yl Prop 2 En 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic nature and reactivity of 3-(1H-indol-3-yl)prop-2-en-1-ol. These methods allow for a detailed exploration of the molecule's conformational landscape and electronic properties.

Molecular orbital analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the reactivity of this compound. The HOMO is primarily localized on the electron-rich indole (B1671886) ring, indicating its susceptibility to electrophilic attack. Conversely, the LUMO is distributed over the propenol side chain, suggesting it is the likely site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. These frontier orbitals are key to understanding the molecule's role in chemical reactions and its potential interactions with biological macromolecules.

Molecular Dynamics Simulations of this compound in various environments

Molecular dynamics (MD) simulations have been utilized to study the behavior of this compound in different environments, such as in aqueous solution and within lipid bilayers. In aqueous environments, simulations show the formation of hydrogen bonds between the hydroxyl group of the propenol chain and water molecules, as well as between the N-H group of the indole ring and water. These interactions influence the solubility and conformational dynamics of the molecule. When placed in a model lipid bilayer, MD simulations can predict how the molecule orients itself and partitions between the aqueous and lipid phases. The amphipathic nature of this compound, with its polar hydroxyl group and nonpolar indole ring, suggests it may preferentially locate at the water-lipid interface.

In Silico Prediction of Chemical Properties and Reaction Pathways

In silico methods are instrumental in predicting the physicochemical properties and potential reaction pathways of this compound. Various computational models can estimate properties such as lipophilicity (logP), aqueous solubility, and pKa. These predicted values are valuable in the early stages of drug discovery and for understanding the molecule's pharmacokinetic profile. Furthermore, computational tools can be used to explore potential metabolic pathways, such as oxidation or conjugation reactions. By calculating the activation energies for different reaction pathways, researchers can predict the most likely metabolites of this compound.

Molecular Docking Studies Involving this compound and Analogs as Molecular Probes (emphasizing mechanistic interactions with enzymes/receptors in pre-clinical models)

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein or a nucleic acid. Docking studies with this compound and its analogs have been performed to investigate their potential as inhibitors of various enzymes or as ligands for specific receptors. These studies have identified key interactions, such as hydrogen bonds and hydrophobic interactions, between the indole moiety and the active site of target proteins. For instance, the indole ring can form pi-stacking interactions with aromatic amino acid residues, while the hydroxyl group can act as a hydrogen bond donor or acceptor. These detailed interaction maps provide a rational basis for the design of more potent and selective analogs.

Biological Activity and Mechanistic Insights of 3 1h Indol 3 Yl Prop 2 En 1 Ol in Pre Clinical Models

In Vitro Enzymatic Assays and Target Identification for 3-(1H-indol-3-yl)prop-2-en-1-ol and its Derivatives

In vitro studies have been crucial in identifying the molecular targets of various indole (B1671886) derivatives. These assays have revealed interactions with key enzymes and receptors involved in neurotransmission and other physiological processes.

Inhibition Kinetics and Binding Affinity Studies

Binding affinity studies, which measure the strength of the interaction between a compound and its target, have been conducted for several classes of indole derivatives. The inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀) are key parameters determined in these studies.

A series of (2-{4-[3-(1H-3-indolyl)-propyl]-1-piperazinyl}-acetylamine)-N-(2-morfolin-4-yl-ethyl)-fluorinated benzamides were synthesized and evaluated for their affinity towards the serotonin (B10506) transporter (SERT), dopamine (B1211576) D₂ receptor, and monoamine oxidase-A (MAO-A). nih.gov All tested compounds showed a high affinity for SERT, with Kᵢ values in the nanomolar range. nih.gov For instance, compounds 7k and 13c were identified as having the highest potencies for SERT. nih.gov In contrast, the affinity for the D₂ receptor was generally lower, ranging from nanomolar to micromolar, and inhibition of MAO-A was even more modest. nih.gov

Another class of derivatives, indol-3-yl-oxoacetamides, were investigated for their binding affinity to cannabinoid receptors. The fluorinated derivative 8 was found to be a potent and selective CB₂ ligand with a Kᵢ of 6.2 nM. mdpi.com Further studies on related compounds, N-(adamantan-1-yl)-2-(5-(furan-2-yl)-1-pentyl-1H-indol-3-yl)-2-oxoacetamide (5 ), confirmed high affinity for the CB₂ receptor (Kᵢ = 0.37 nM) with significant selectivity over the CB₁ receptor (Kᵢ = 345 nM). mdpi.com

Similarly, synthetic indole cannabinoids with a 2′,2′-dimethylindan-5′-oyl group at the C3 position of the indole ring demonstrated high affinity for human CB₂ receptors at nanomolar concentrations with good selectivity. nih.gov

Table 1: Binding Affinity (Kᵢ) of Indole Derivatives for Various Receptors

| Compound/Derivative Class | Target Receptor | Kᵢ Value (nM) | Source |

|---|---|---|---|

| Indolyl-piperazinyl-ethanamide (7k ) | SERT | 5.63 ± 0.82 | nih.gov |

| Indolyl-piperazinyl-benzamide (13c ) | SERT | 6.85 ± 0.19 | nih.gov |

| Indolyl-piperazinyl-ethanamide (7n ) | D₂ Receptor | 307 ± 6 | nih.gov |

| Indolyl-piperazinyl-ethanamide (7m ) | D₂ Receptor | 593 ± 62 | nih.gov |

| Indol-3-yl-oxoacetamide (8 ) | CB₂ Receptor | 6.2 | mdpi.com |

| Indol-3-yl-oxoacetamide (5 ) | CB₂ Receptor | 0.37 | mdpi.com |

| Indol-3-yl-oxoacetamide (5 ) | CB₁ Receptor | 345 | mdpi.com |

Interaction with Specific Enzymes or Receptors (e.g., monoamine reuptake inhibitors, 5-HT receptors)

Derivatives of this compound have been extensively studied as monoamine reuptake inhibitors. A novel series of 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols was discovered through a combination of virtual and focused screening. drugbank.comnih.gov Chiral resolution of the isomers revealed that the (2R,3S)-isomer is a potent norepinephrine (B1679862) reuptake inhibitor with an IC₅₀ value of 28 nM. drugbank.comnih.gov This isomer also showed excellent selectivity over the dopamine transporter and a 13-fold selectivity over the serotonin transporter. drugbank.comnih.gov Further structure-activity relationship (SAR) studies on this series led to the discovery of a compound (20 ) that inhibited the norepinephrine transporter with an even more potent IC₅₀ value of 4 nM, while exhibiting an 86-fold selectivity over the serotonin transporter. researchgate.netresearchgate.net

The indole structure is recognized for its role in modulating serotonergic systems. nih.gov Indolylpropyl-piperazine derivatives, in particular, have been successfully developed as potent ligands for the serotonin transporter (SERT). nih.gov Propargyl-substituted indoles, such as 3-(prop-2-yn-1-yl)-1H-indole, are related to a class of compounds known as propargylamines, which are recognized for their ability to inhibit monoamine oxidase (MAO), an enzyme critical in the degradation of neurotransmitters.

Table 2: Inhibitory Activity (IC₅₀) of Indole Derivatives on Monoamine Transporters

| Compound/Derivative | Target | IC₅₀ Value (nM) | Selectivity | Source |

|---|---|---|---|---|

| (2R,3S)-1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol | Norepinephrine Transporter (NET) | 28 | 13-fold over SERT | drugbank.comnih.gov |

| Compound 20 (phenylpropan-2-ol series) | Norepinephrine Transporter (NET) | 4 | 86-fold over SERT | researchgate.netresearchgate.net |

Cellular Mechanism of Action Studies on this compound and its Derivatives

Cell-based assays have provided deeper insights into how these indole derivatives exert their biological effects, revealing their influence on signaling pathways, gene expression, and fundamental cellular processes.

Cell-Based Assays and Signaling Pathway Modulation

Indole-3-propionic acid (IPA), a metabolite of tryptophan, has been shown to alleviate lipopolysaccharide (LPS)-induced inflammatory injury in human colonic epithelial cells (NCM460). nih.govnih.gov Studies have demonstrated that IPA can inhibit the release of pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, in a dose-dependent manner. nih.gov This anti-inflammatory effect is achieved through the regulation of the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/NF-κB and the TLR4/TRIF/NF-κB signaling pathways. nih.gov IPA was found to reduce the phosphorylation of p65-NF-κB in LPS-stimulated cells. nih.gov

Another indole derivative, NC009-1 , has shown potential against neuroinflammation. In a model using 1-methyl-4-phenylpyridinium (MPP⁺)-activated human microglial HMC3 cells, NC009-1 alleviated cytotoxicity and reduced the production of nitric oxide (NO), IL-1β, IL-6, and TNF-α. mdpi.com Its mechanism involves the suppression of the NLR family pyrin domain containing 3 (NLRP3) inflammasome activation. mdpi.com

Furthermore, derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one have displayed significant antiproliferative activities against various cancer cell lines, including A549 lung cancer cells. mdpi.comnih.gov

Effects on Gene Expression and Protein Synthesis

The modulation of signaling pathways by indole derivatives is often reflected in downstream changes in gene and protein expression.

In studies with Indole-3-propionic acid (IPA), reverse transcription-quantitative PCR (RT-qPCR) revealed that in the presence of LPS, the mRNA expression levels of TLR4, NF-κB, MyD88, and TRIF were significantly increased in colonic epithelial cells. nih.gov Treatment with IPA led to a concentration-dependent reduction in the expression of these genes. nih.gov IPA also improved intestinal barrier function by upregulating the expression of tight junction proteins such as zonula occludens-1, claudin-1, and occludin. nih.gov

The neuroprotective effects of the indole derivative NC009-1 in an in-vivo mouse model were associated with the upregulation of antioxidant genes, including SOD2, NRF2, and NQO1, while down-regulating pro-inflammatory genes like NLRP3, CASP1, iNOS, IL-1β, IL-6, and TNF-α. mdpi.com

In the context of bacterial response, certain indoles are involved in regulating protein synthesis. One of the main regulators of bacterial adaptive responses to stress is guanosine (B1672433) tetraphosphate (B8577671) (ppGpp), which can induce ribosome modulation factors that inhibit protein synthesis. nih.gov Indole itself can induce the ribosome hibernation factor RaiA, contributing to the formation of persister cells that are tolerant to antibiotics. nih.gov

Investigations into Cell Cycle Regulation and Apoptosis

Several indole derivatives have demonstrated the ability to induce apoptosis and interfere with the cell cycle in cancer cells, highlighting their potential as anticancer agents.

Research on 3-(prop-2-yn-1-yl)-1H-indole derivatives has shown they can inhibit cancer cell proliferation through mechanisms that involve inducing apoptosis and causing cell cycle arrest in breast and lung cancer cell lines. Similarly, a unique class of 3-substituted indoles, synthesized via a palladium-catalyzed reaction, showed promising and modestly selective activity against MCF-7 breast cancer cells compared to normal MCF-10A breast cells. nih.gov Cell cycle analysis of two of these compounds revealed distinct phenotypes, providing a basis for further investigation into their molecular mechanism of antitumor activity. nih.gov

Derivatives of 2-(1H-indol-3-yl)quinazolin-4(3H)-one also exhibit significant antiproliferative effects. Compounds 3c, f, g, k, r, and 3z from this series displayed notable activity against all tested cancer cell lines. mdpi.comnih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 1h Indol 3 Yl Prop 2 En 1 Ol Derivatives

Systematic Modification of the Indole (B1671886) Core and its Impact on Biological Activity

The indole nucleus is a versatile scaffold in medicinal chemistry, and its substitution pattern significantly influences the biological activity of its derivatives. researchgate.netmdpi.comresearchgate.netnih.gov While specific systematic studies on 3-(1H-indol-3-yl)prop-2-en-1-ol are limited, valuable insights can be drawn from research on analogous indole-containing structures, such as indole-3-carboxylic acids and other 3-substituted indoles.

Substituents on the indole ring can modulate the electronic properties, lipophilicity, and steric bulk of the molecule, thereby affecting its interaction with biological targets. For instance, in a series of indole-based arylsulfonylhydrazides designed as anticancer agents, the nature and position of substituents on the indole ring were found to be critical for their activity against human breast cancer cell lines. acs.org

A study on novel 3-substituted indolin-2-ones as tyrosine kinase inhibitors demonstrated that modifications at various positions of the indole ring led to selectivity towards different receptor tyrosine kinases. nih.gov This highlights the principle that even minor changes to the indole core can have a profound impact on biological targeting. For example, the introduction of specific substituents can enhance binding affinity to a target enzyme or receptor, or conversely, introduce steric hindrance that diminishes activity.

N-substitution on the indole ring also plays a pivotal role in determining biological activity. In a series of N-substituted indole derivatives, the nature of the substituent at the N1 position was shown to influence antimicrobial and hemolytic activity. mdpi.com Generally, increasing the hydrophobicity of the N1-substituent can enhance membrane permeability, which may be beneficial for certain biological activities, but can also lead to increased cytotoxicity.

The electronic nature of the substituents is another key factor. Electron-withdrawing groups, such as nitro or cyano groups, can significantly alter the electron density of the indole ring system, which can influence p-p stacking interactions with biological targets. Conversely, electron-donating groups, like methoxy (B1213986) or methyl groups, can enhance the electron-donating capacity of the indole ring. In a series of indolyl pyridinyl propenones, the presence and position of a nitro group on the indole ring had a marked effect on their antiproliferative activity. nih.gov

The following table summarizes the general impact of indole core modifications on the biological activity of related indole derivatives, which can be extrapolated to this compound analogs.

| Modification Site | Substituent Type | General Impact on Biological Activity of Analogous Indole Derivatives | Potential Implication for this compound Analogs |

| Indole N1-position | Alkyl, Aryl, Acyl | Can modulate lipophilicity, steric bulk, and metabolic stability. Often influences potency and selectivity. | N-alkylation or N-acylation could alter pharmacokinetic properties and target interaction. |

| Indole C5-position | Halogens, Methoxy, Nitro | Can significantly alter electronic properties and lipophilicity, impacting target binding and overall activity. | Substitution at C5 could be a key strategy to modulate activity and selectivity. |

| Indole C2-position | Methyl | Can provide steric bulk and influence the overall conformation of the molecule. | A methyl group at C2 might enhance selectivity for certain biological targets. |

Influence of Substituents on the Prop-2-en-1-ol Side Chain on Biological Activity

Modifications can include the introduction of substituents on the alpha or beta carbons of the propenyl chain, as well as alterations to the terminal hydroxyl group. For instance, replacing the hydroxyl group with other functional groups, such as an amine or a thiol, would drastically change the hydrogen bonding capacity and polarity of the molecule, likely leading to a different spectrum of biological activities.

In a study of indolyl pyridinyl propenones, which share the 3-(indol-3-yl)propenone core, modifications to the part of the molecule analogous to the alcohol-bearing carbon of this compound were shown to be critical. The nature of the aromatic ring attached to the carbonyl group significantly influenced the antiproliferative activity. nih.gov This suggests that the substituent at the C1 position of the prop-2-en-1-ol chain is a key determinant of biological activity.

The introduction of bulky substituents on the propenyl chain could introduce steric hindrance, which might be detrimental or, in some cases, beneficial for activity, depending on the topology of the target binding pocket. For example, an alpha-methyl group could restrict the conformational freedom of the side chain, potentially locking the molecule into a more bioactive conformation.

The following table outlines potential modifications to the prop-2-en-1-ol side chain and their hypothetical effects on biological activity, based on general principles of medicinal chemistry and findings from related classes of compounds.

| Modification Site | Modification Type | Potential Impact on Biological Activity |

| C1-position (Carbonyl in Chalcones) | Replacement of -OH with other functional groups (e.g., -NH2, -SH, esters) | Alters hydrogen bonding capacity, polarity, and potential for covalent interactions. |

| C2-position (alpha-carbon) | Introduction of small alkyl or electron-withdrawing groups | Can influence reactivity and conformational preferences. |

| C3-position (beta-carbon) | Introduction of substituents on the indole-linked carbon | May alter electronic properties and steric interactions with the target. |

| Prop-2-ene double bond | Reduction to a single bond | Increases conformational flexibility, which may decrease binding affinity. |

| Stereochemistry | E/Z isomerism | Affects the overall 3D shape of the molecule, critical for specific receptor binding. |

Conformational Effects on Activity in this compound Analogs

The planarity of the indole ring and the C=C double bond creates a relatively rigid core structure. However, rotation is possible around the single bond connecting the indole ring to the propenol side chain and the single bond connecting the propenol chain to the hydroxyl group. The preferred conformation will be the one that minimizes steric strain and allows for favorable intramolecular interactions.

A study on the crystal structure of a related compound, methyl 3-(1H-indol-3-yl)propanoate, revealed an essentially planar conformation. nih.govresearchgate.net While this compound lacks the C=C double bond, it suggests that the extended planar conformation might be energetically favorable for such 3-substituted indole derivatives. In the solid state, this planarity facilitates intermolecular interactions, such as hydrogen bonding, which leads to the formation of chains. nih.govresearchgate.net

In a biological context, the ability of the molecule to adopt a specific low-energy conformation that is complementary to the target's binding site is crucial for high-affinity binding. The introduction of substituents on either the indole core or the side chain can have a profound effect on the molecule's conformational preferences. For example, a bulky substituent at the C2 position of the indole ring could force the propenol side chain to adopt a different torsional angle relative to the indole plane to avoid steric clash.

Computational modeling techniques, such as molecular mechanics and quantum mechanics calculations, can be employed to predict the low-energy conformations of this compound analogs. These predicted conformations can then be used in molecular docking studies to simulate their binding to a target protein, providing insights into the conformational requirements for activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. nih.govnih.gov

A typical QSAR study involves several steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices) properties.

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

For this compound derivatives, a QSAR model could identify the key physicochemical properties that govern their biological activity. For example, a model might reveal that a specific combination of lipophilicity and the presence of a hydrogen bond donor at a particular position is crucial for high potency.

A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide even more detailed insights. nih.gov These methods generate 3D contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, and hydrophobicity are favorable or unfavorable for activity. Such maps are invaluable for the rational design of new analogs with improved properties.

The table below presents a hypothetical set of descriptors and their potential importance in a QSAR model for this compound derivatives, based on findings from related indole and chalcone (B49325) QSAR studies.

| Descriptor Type | Specific Descriptor Example | Potential Significance for Biological Activity |

| Electronic | Dipole Moment, HOMO/LUMO energies | Governs electrostatic and orbital interactions with the target. |

| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule and its fit in the binding pocket. |

| Hydrophobic | LogP (Partition Coefficient) | Influences membrane permeability and hydrophobic interactions with the target. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular branching and shape. |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Crucial for specific interactions with polar residues in the binding site. |

The development of robust QSAR models for this compound derivatives would be a significant step forward in harnessing their therapeutic potential.

Analytical Methodologies for the Quantification and Detection of 3 1h Indol 3 Yl Prop 2 En 1 Ol

Chromatographic Methods for Separation and Purification

Chromatographic techniques are fundamental for the isolation and purification of 3-(1H-indol-3-yl)prop-2-en-1-ol from complex mixtures, such as reaction media or biological matrices. These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation, quantification, and purification of indole (B1671886) derivatives. For this compound, a reversed-phase HPLC (RP-HPLC) method is generally the most suitable approach. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase.

The development of a robust HPLC method involves the optimization of several parameters to achieve good resolution, peak shape, and sensitivity. Key considerations include the choice of the stationary phase (column), the composition of the mobile phase, the flow rate, and the detector settings.

Stationary Phase: A C18 column is the most common choice for the separation of indole compounds due to its hydrophobic nature, which allows for effective retention of the relatively nonpolar indole ring. nih.gov Columns with a particle size of 5 µm and dimensions of 250 mm x 4.6 mm are frequently used to provide a balance between resolution and analysis time. nih.gov

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier. The organic modifier, such as methanol (B129727) or acetonitrile, is used to elute the compound from the column. nih.gov To improve peak shape and resolution, the aqueous phase is often acidified with formic acid or acetic acid, or buffered with salts like ammonium (B1175870) acetate (B1210297). nih.gov The use of a gradient elution, where the proportion of the organic modifier is increased over time, is often necessary for separating complex mixtures containing compounds with a wide range of polarities.

Detection: A UV detector is commonly employed for the detection of indole derivatives, as the indole ring exhibits strong absorbance in the UV region. A detection wavelength of 280 nm is often chosen as a compromise for detecting various indole compounds. nih.gov For enhanced sensitivity and selectivity, a photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification.

| Parameter | Typical Conditions for Indole Analysis |

| Column | Purospher RP-18 (250 mm × 4 mm, 5 µm) nih.gov |

| Mobile Phase | Methanol:Water:Ammonium Acetate (15:14:1, v/v/v) (Isocratic) nih.gov or Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1 mL/min nih.gov |

| Detection | UV at 280 nm nih.gov |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) can also be utilized for the analysis of indole compounds. However, due to the presence of a polar hydroxyl group and the relatively low volatility of this compound, derivatization is often necessary to improve its thermal stability and chromatographic behavior.

A common derivatization technique is silylation, where the active hydrogen of the hydroxyl group is replaced with a trimethylsilyl (B98337) (TMS) group. This process increases the volatility of the analyte and reduces its polarity, leading to better peak shapes and reduced column adsorption.

The GC analysis is typically performed on a non-polar or semi-polar capillary column, such as one with a CP Sil 5 CB stationary phase. The separation is achieved by programming the column temperature to increase over the course of the analysis. Detection is most commonly performed using a flame ionization detector (FID) or, for greater sensitivity and structural information, a mass spectrometer (MS).

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique that is invaluable for monitoring the progress of chemical reactions, such as the synthesis of this compound. It allows for the qualitative assessment of the presence of starting materials, intermediates, and products in a reaction mixture.

For the TLC analysis of indole derivatives, a silica (B1680970) gel plate is typically used as the stationary phase. The mobile phase, or eluent, is a mixture of organic solvents, with the polarity adjusted to achieve optimal separation. A common eluent system for indole compounds is a mixture of a nonpolar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent like ethyl acetate or methanol.

After the development of the TLC plate, the separated spots can be visualized under UV light (typically at 254 nm), as the indole ring will quench the fluorescence of the indicator in the silica gel, appearing as dark spots. Additionally, various staining reagents can be used for visualization, such as a vanillin-sulfuric acid solution, which often produces characteristic colors with indole compounds.

Spectrophotometric and Spectrofluorometric Techniques for Detection and Characterization

Spectroscopic techniques that measure the absorption and emission of light are essential for the detection and characterization of this compound.

The UV-visible absorption spectrum of an indole derivative is characterized by distinct absorption bands. For instance, indole itself in cyclohexane (B81311) exhibits absorption maxima around 274 nm. The specific absorption maxima for this compound will be influenced by the propenol substituent. The UV spectrum of the closely related indole-3-acetaldehyde shows local maxima at 244, 260, and 300 nm.

Indole compounds are also known for their intrinsic fluorescence. The fluorescence properties, including the excitation and emission wavelengths and the quantum yield, are highly sensitive to the molecular environment. For indole, the fluorescence emission maximum is around 332 nm when excited at 274 nm. The fluorescence decay of indole compounds can be complex, often exhibiting multi-exponential kinetics, which can provide insights into conformational heterogeneity and relaxation dynamics. Time-resolved fluorescence spectroscopy can be a powerful tool to study these dynamic processes.

| Technique | Property Measured | Typical Wavelengths for Indole Compounds |

| UV-Vis Spectrophotometry | Light Absorption | ~270-290 nm (λmax) |

| Spectrofluorometry | Light Emission | Excitation: ~285 nm, Emission: ~340-360 nm |

Mass Spectrometry-Based Quantification in Complex Research Matrices

Mass Spectrometry (MS) is a highly sensitive and specific technique for the quantification and structural elucidation of compounds in complex matrices, such as biological samples from in vitro studies or reaction mixtures. When coupled with a chromatographic separation method like HPLC or GC (LC-MS or GC-MS), it provides a powerful analytical platform.

For the analysis of this compound, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common ionization techniques used in LC-MS. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+, allowing for the determination of the molecular weight. APCI is suitable for less polar compounds and can also provide molecular ion information.

Tandem mass spectrometry (MS/MS) is particularly useful for quantification in complex matrices. In this technique, the precursor ion (e.g., the [M+H]+ ion of this compound) is selected and fragmented to produce characteristic product ions. By monitoring a specific precursor-to-product ion transition (a technique known as multiple reaction monitoring or MRM), high selectivity and sensitivity can be achieved, even in the presence of co-eluting interfering substances. The fragmentation pattern of indole derivatives often involves the loss of small neutral molecules from the side chain and cleavage of the indole ring itself.

Sample preparation for MS analysis in biological matrices often involves a protein precipitation step, followed by solid-phase extraction (SPE) to remove interfering substances and concentrate the analyte.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer an alternative approach for the detection of indole compounds, including this compound. These methods are based on the oxidation or reduction of the analyte at an electrode surface. The indole moiety is electrochemically active and can be oxidized at a suitable potential.

When coupled with HPLC, electrochemical detection (HPLC-ED) can provide high sensitivity and selectivity. A common setup involves a glassy carbon or carbon felt working electrode. The detection potential is optimized to maximize the signal for the analyte of interest while minimizing the background current. For the related compound indole-3-acetic acid, an oxidation potential of around +1.5 V has been used.

Future Research Trajectories and Emerging Applications of 3 1h Indol 3 Yl Prop 2 En 1 Ol in Chemical Biology and Materials Science

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

The development of environmentally friendly and efficient methods for synthesizing indole (B1671886) derivatives is a significant area of research. nih.govtandfonline.com Traditional methods often involve harsh reaction conditions, toxic solvents, and expensive metal catalysts, posing sustainability challenges. rsc.org Consequently, the focus has shifted towards greener alternatives.

Recent advancements in the synthesis of indole-containing compounds highlight the use of green solvents, microwave-assisted reactions, and multicomponent reactions (MCRs). nih.govtandfonline.comtandfonline.com MCRs are particularly advantageous as they allow for the construction of complex molecules in a single step from simple starting materials, often under mild and environmentally benign conditions. rsc.orgrsc.org For instance, a novel two-step MCR method has been developed for indole-2-carboxamide synthesis using readily available anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and isocyanides in ethanol, avoiding the need for a metal catalyst. rsc.orgrsc.org

Future research in the synthesis of 3-(1H-indol-3-yl)prop-2-en-1-ol and its derivatives is expected to further explore and optimize these sustainable approaches. Key areas of investigation will likely include:

Catalyst Development: Exploring novel, inexpensive, and recyclable catalysts, including metal-free catalysts and nanocatalysts, to improve reaction efficiency and reduce environmental impact. tandfonline.comdergipark.org.tr

Flow Chemistry: Utilizing flow chemistry techniques for continuous and scalable synthesis, offering better control over reaction parameters and improved safety. numberanalytics.com

Solvent Selection: Expanding the use of green solvents such as water, ionic liquids, and deep-eutectic liquids. tandfonline.com

One-Pot Syntheses: Designing more intricate one-pot, multicomponent reactions to access structurally diverse derivatives of this compound with high atom economy. nih.govnih.gov

Interactive Data Table: Comparison of Synthetic Methodologies for Indole Derivatives

| Methodology | Key Features | Advantages | Challenges | References |

|---|---|---|---|---|

| Traditional Synthesis (e.g., Fischer) | Often requires harsh acidic conditions and high temperatures. | Well-established and widely used. | Limited substrate scope, sustainability issues. | rsc.org |

| Microwave-Assisted Synthesis | Rapid, efficient, and often solvent-free. | Reduced reaction times, higher yields, environmentally friendly. | Scalability can be an issue. | tandfonline.comtandfonline.com |

| Multicomponent Reactions (MCRs) | One-pot synthesis from multiple starting materials. | High atom economy, operational simplicity, access to molecular diversity. | Optimization of reaction conditions can be complex. | rsc.orgrsc.orgdergipark.org.tr |

| Transition Metal Catalysis (C-H Functionalization) | Direct functionalization of C-H bonds. | High efficiency and selectivity. | Cost and toxicity of some metal catalysts. | sioc-journal.cnmdpi.comresearchgate.net |

Advanced Mechanistic Investigations into Chemical and Biological Reactivity

A deeper understanding of the reaction mechanisms governing the chemical and biological reactivity of this compound is crucial for its rational design and application. Theoretical studies, such as those employing Density Functional Theory (DFT), are powerful tools for elucidating reaction pathways.

For example, a theoretical investigation into the synthesis of a related compound, 2-substituted-3-(1H-indol-3-yl)-isoindolin-1-one, revealed that the reaction mechanism can be influenced by the presence of water and the substrate itself. nih.gov The study showed that water can act as a catalyst, proton shuttle, and stabilizer through noncovalent interactions, highlighting the critical role of the reaction environment. nih.gov

Future mechanistic studies on this compound could focus on:

Computational Modeling: Employing advanced computational methods to model the transition states and intermediates involved in its various reactions, providing insights into the factors controlling reactivity and selectivity.

Kinetic Studies: Performing detailed kinetic analyses to experimentally validate theoretical predictions and to quantify the effects of substituents, catalysts, and solvents on reaction rates.

Spectroscopic Analysis: Utilizing advanced spectroscopic techniques, such as in-situ NMR and IR, to directly observe reactive intermediates and to probe the nature of noncovalent interactions that may influence the reaction course.

Design and Synthesis of Next-Generation this compound-Based Molecular Probes

The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of molecular probes for biological imaging and sensing. nih.gov Derivatives of this compound can be designed to respond to specific analytes or changes in the cellular environment, leading to a detectable change in their fluorescence properties.

Recent research has focused on developing indole-based fluorescent probes with long-wavelength emission, which is advantageous for deep-tissue imaging due to reduced light scattering and background autofluorescence. nih.govyoutube.com For instance, a novel indole-based fluorescent probe was designed for the detection of S-nitrosylation in mitochondria, demonstrating the potential for targeted bioimaging. nih.gov

The future of molecular probe design based on this compound will likely involve:

Ratiometric Sensing: Developing ratiometric probes that exhibit a shift in the emission wavelength upon binding to the target, allowing for more accurate and quantitative measurements that are independent of probe concentration. rsc.org

Multi-modal Probes: Creating probes that can be detected by more than one imaging modality, such as fluorescence and magnetic resonance imaging (MRI), providing complementary information.

Targeted Delivery: Incorporating specific targeting moieties to direct the probe to particular organelles or cell types, enhancing the specificity of detection. nih.gov

"Turn-on" Probes: Designing probes that are non-fluorescent in their native state and become fluorescent only upon interaction with the target analyte, leading to a high signal-to-background ratio.

Potential Role of this compound in Bio-conjugation Chemistry and Catalyst Development

The reactivity of the α,β-unsaturated system in this compound makes it a candidate for applications in bioconjugation and catalysis. The Michael addition susceptibility of the propenone bridge allows for covalent modification of biomolecules. vulcanchem.com

In the realm of catalysis, indole derivatives have been explored as ligands for transition metal catalysts and as organocatalysts themselves. nih.govdergipark.org.tr The ability of the indole nitrogen and other functional groups to coordinate with metal centers is a key feature in the design of indole-based catalysts. preprints.org

Future research in this area could explore:

Site-Specific Bioconjugation: Developing derivatives of this compound with tailored reactivity for the site-specific labeling of proteins and other biomolecules.

Asymmetric Catalysis: Designing chiral derivatives that can act as catalysts or ligands for asymmetric transformations, a critical area in the synthesis of pharmaceuticals. nih.gov

Tandem Catalysis: Creating catalytic systems based on this compound that can promote multiple reaction steps in a single pot, increasing synthetic efficiency.

Emerging Applications in Sensing, Imaging, or Material Science (purely academic/technical focus)

The unique photophysical and electronic properties of indole-containing compounds make them attractive for applications in materials science, including organic electronics and sensing technologies. numberanalytics.comnih.gov Chalcone (B49325) derivatives, which share the α,β-unsaturated carbonyl system with this compound, have been investigated for their non-linear optical (NLO) properties, which arise from intramolecular charge transfer. nih.gov

The development of indole-based materials is an active area of research, with potential applications in:

Organic Light-Emitting Diodes (OLEDs): Utilizing the fluorescence of this compound derivatives as emissive materials in OLEDs.

Sensors: Fabricating sensors based on thin films or nanoparticles of these compounds for the detection of ions, small molecules, or changes in pH. nih.gov

Semiconductors: Exploring the potential of appropriately functionalized derivatives as organic semiconductors in field-effect transistors and other electronic devices.

Interactive Data Table: Research Findings on Indole-Based Chalcones and Probes

| Compound/Derivative | Application | Key Finding | References |

|---|---|---|---|

| (2E)-3-(4-bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one (IC9) | Anti-inflammatory agent | Significantly inhibited paw swelling in a rat model. | nih.gov |

| Indole-chalcone derivatives | β-amyloid imaging probes | A derivative with a N,N-dimethylamino group intensely stained Aβ plaques. | nih.gov |

| (E)-3-(1H-indol-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one | Optoelectronic applications | Exhibits intramolecular charge transfer and a desirable energy gap for optoelectronics. | nih.gov |

| 3-[3-(4-Fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-(E)-2-propenal (FMIP) | Ratiometric fluorescent pH probe | Exhibits ratiometric fluorescence emission for detecting strong acidity in living cells. | rsc.org |

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 3-(1H-indol-3-yl)prop-2-en-1-ol, and how can reaction conditions be optimized?